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Introduction
meta-Topolin (mT), a naturally occurring aromatic cytokinin, has emerged as a highly effective

plant growth regulator for stimulating axillary shoot proliferation in a wide range of plant

species.[1][2][3] First isolated from poplar leaves (Populus x robusta), mT and its derivatives

have demonstrated significant advantages over traditionally used cytokinins like 6-

benzylaminopurine (BA), including higher multiplication rates, improved shoot quality, reduced

incidence of physiological disorders such as hyperhydricity, and better subsequent rooting and

acclimatization of micropropagated plantlets.[2][4] These characteristics make meta-Topolin a

valuable tool in plant tissue culture for mass propagation, genetic engineering, and the

production of secondary metabolites.

These application notes provide a comprehensive overview of the use of meta-Topolin for

axillary shoot proliferation, including detailed protocols and quantitative data to guide

researchers in its effective application.

Advantages of meta-Topolin in Axillary Shoot
Proliferation

Enhanced Proliferation: Numerous studies have shown that mT can induce a higher number

of shoots per explant compared to other cytokinins in various plant species.
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Improved Shoot Quality: Shoots developed on media containing mT often exhibit better

morphology, including larger leaves and increased internode length, compared to those

grown with BA.

Reduced Hyperhydricity:meta-Topolin is known to cause less hyperhydricity (vitrification), a

physiological disorder that leads to water-soaked, brittle tissues and poor survival rates.

Better Rooting and Acclimatization: A significant advantage of using mT is the improved

rooting of the resulting shoots, both in vitro and ex vitro, leading to higher survival rates

during the critical acclimatization phase.

Stimulation of Organogenesis: Beyond axillary budding, mT has been shown to have a

stimulatory effect on de novo shoot organogenesis.

Quantitative Data Summary
The optimal concentration of meta-Topolin is species-dependent. The following tables

summarize the effective concentrations and observed results from various studies.
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Plant Species Explant Type
meta-Topolin
(mT)
Concentration

Key Findings Reference

Prunus spp.

('Ferdor',

'Torinel')

Shoots 2.1 µM

Larger leaves,

increased plant

height and

internode length

compared to BA.

Prunus

domestica

('Penta'), P.

cerasifera ('29C')

Shoots 1.78 µM

Lower

multiplication

efficiency but

taller shoots

compared to BA.

Pelargonium x

hortorum, P. x

hederaefolium

Not Specified 0.5 - 1.0 mg/L

Highest

multiplication

rate (2.7-4.7) and

high-quality

shoots.

Aloe polyphylla Not Specified 5.0 µM

Optimum

concentration for

regeneration and

rooting.

Daphne

mezereum
Explants 1 mg/L

More positive

effect on shoot

regeneration

than BA,

resulting in

nearly 6 shoots

per explant.

Eucalyptus

grandis x E.

urophylla

Not Specified 0.2 mg/L Produced well-

developed plants

with no apparent

hyperhydricity

and resulted in a
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20% increase in

rooting.

Caralluma

umbellata
Nodal Explants 2.0 mg/L

Highest shoot

induction

frequency

(93.0%) and

multiple shoot

regeneration (6.0

shoots/nodal

explant).

Apple ('Húsvéti

rozmaring')
Axillary Shoots 4 µM

Induced

sufficient

multiplication

(3.28

shoots/explant)

and high-quality

shoots with good

length (1.46 cm).

Stevia

rebaudiana
Nodal Explants 5 µM

Highest number

of shoots (23.4

per explant) in a

temporary

immersion

bioreactor.
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Plant Species
Comparative
Cytokinin

Concentration

Key
Comparison
with meta-
Topolin

Reference

Prunus spp.

N6-

benzyladenine

(BA)

2.1 µM / 1.78 µM

mT produced

larger leaves and

taller plants in

some varieties,

while BA had a

higher

multiplication

rate in others.

Sweet Orange

(Citrus sinensis)

Benzyladenine

(BA)

1 to 50 µM (total

cytokinin)

Total cytokinin

concentration

was the primary

determinant of

response, with

minimal

biological effect

from the BA:mT

proportion.

Apple ('Húsvéti

rozmaring')

Thidiazuron

(TDZ)
2.0 µM

TDZ produced

the highest

multiplication

rate (5.40

shoots/explant)

but with low-

quality shoots.

Apple ('Húsvéti

rozmaring')

Benzyladenine

(BA)
2.0 µM

BA produced the

longest shoots

(1.80 cm) but of

lower quality

than mT.
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Stevia

rebaudiana

Zeatin, Kinetin,

BAP
5, 10, 15 µM

5 µM mT

produced the

highest number

of shoots

compared to all

other cytokinins

tested.

Experimental Protocols
General Protocol for Axillary Shoot Proliferation using
meta-Topolin
This protocol provides a general framework. Optimization of the meta-Topolin concentration

and other medium components is crucial for each specific plant species and genotype.

1. Explant Preparation:

Select healthy, young shoots from the source plant.
Surface sterilize the explants using a standard protocol (e.g., washing with detergent,
followed by treatment with 70% ethanol and a sodium hypochlorite solution, and rinsing with
sterile distilled water).
Excise nodal segments (1-2 cm) containing at least one axillary bud.

2. Culture Medium:

Prepare a basal medium such as Murashige and Skoog (MS), Woody Plant Medium (WPM),
or Gamborg's B5. The choice of basal medium can be species-dependent.
Supplement the medium with sucrose (typically 20-30 g/L).
Add meta-Topolin to the medium at a concentration ranging from 0.5 to 5.0 µM
(approximately 0.12 to 1.2 mg/L). A concentration gradient experiment is recommended to
determine the optimal level.
In some cases, a low concentration of an auxin, such as Indole-3-butyric acid (IBA) or α-
naphthaleneacetic acid (NAA), may be beneficial, though high concentrations can be
inhibitory to shoot proliferation.
Adjust the pH of the medium to 5.7-5.8 before adding the gelling agent.
Add a gelling agent (e.g., agar, 7-8 g/L).
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Note:meta-Topolin may be heat labile. It is recommended to filter-sterilize and add it to the
autoclaved medium after it has cooled.

3. Culture Conditions:

Dispense the medium into sterile culture vessels.
Place one explant per vessel, ensuring the axillary bud is in contact with the medium.
Incubate the cultures at 23-25°C under a 16-hour photoperiod with a light intensity of 40-60
µmol m⁻² s⁻¹.

4. Subculture:

Subculture the proliferating shoots every 4-6 weeks onto a fresh medium of the same
composition to promote further multiplication.

5. Rooting and Acclimatization:

Once a sufficient number of shoots are obtained, transfer individual microshoots (2-3 cm in
length) to a rooting medium.
The rooting medium is often a half-strength basal medium without cytokinins or with a
reduced concentration, supplemented with an auxin like IBA (e.g., 0.2 mg/L).
After root development, carefully remove the plantlets from the culture medium, wash off the
agar, and transfer them to a sterile potting mix.
Maintain high humidity during the initial acclimatization period by covering the plantlets, and
gradually expose them to ambient conditions over 2-3 weeks.
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Caption: Experimental workflow for axillary shoot proliferation using meta-Topolin.
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Caption: Simplified cytokinin signaling pathway initiated by meta-Topolin.

Mechanism of Action
meta-Topolin, like other cytokinins, functions by interacting with specific receptor proteins in

the plant cells. The binding of meta-Topolin to a membrane-bound histidine kinase receptor

initiates a phosphorelay signaling cascade. This cascade ultimately leads to the activation of

Type-B Arabidopsis Response Regulators (ARRs), which are transcription factors. These
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activated transcription factors then move into the nucleus and induce the expression of

cytokinin-responsive genes, which are involved in cell division and shoot formation, thereby

promoting axillary shoot proliferation. Studies have shown that meta-Topolin can provoke a

strong response comparable to the most active isoprenoid cytokinins, despite some aromatic

cytokinins showing weak interaction with certain receptors.

Conclusion
meta-Topolin presents a superior alternative to conventional cytokinins for the

micropropagation of numerous plant species. Its ability to promote robust shoot proliferation

while enhancing overall plantlet quality and subsequent survival makes it an invaluable

component of modern plant tissue culture protocols. Researchers are encouraged to optimize

meta-Topolin concentrations for their specific plant systems to fully leverage its benefits in

propagation and biotechnology applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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